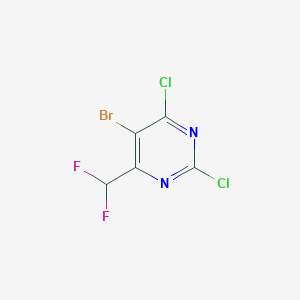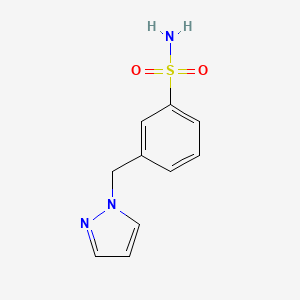
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a methyl ester group, a hydroxy group, and a dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid+methanolacid catalystMethyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanol.
Substitution: Methyl 3-(2-methoxy-3-chlorophenyl)-2-hydroxypropanoate.
科学研究应用
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
相似化合物的比较
Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate
- Methyl 3-(2,3-dichlorophenyl)-2-oxopropanoate
- Methyl 3-(2,3-dichlorophenyl)-2-hydroxybutanoate
Uniqueness
Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the dichlorophenyl group and the hydroxy group on the propanoate backbone. This unique structure can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C10H10Cl2O3 |
|---|---|
分子量 |
249.09 g/mol |
IUPAC 名称 |
methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3 |
InChI 键 |
BRAXROWJXNYMJN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=C(C(=CC=C1)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13617565.png)








